molecular formula C15H10ClNO B2806193 (3Z)-3-benzylidene-5-chloro-1H-indol-2-one CAS No. 387342-89-4

(3Z)-3-benzylidene-5-chloro-1H-indol-2-one

Cat. No. B2806193
CAS RN: 387342-89-4
M. Wt: 255.7
InChI Key: OYBAVSWCSXNSMA-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-benzylidene-5-chloro-1H-indol-2-one, also known as BCIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCIO is a heterocyclic organic compound that contains a chlorine atom and a benzylidene group in its structure.

Scientific Research Applications

(3Z)-3-benzylidene-5-chloro-1H-indol-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has been used as a building block for the synthesis of various organic materials, including conducting polymers and organic semiconductors. (3Z)-3-benzylidene-5-chloro-1H-indol-2-one-based materials have shown promising applications in the development of organic electronic devices, such as organic field-effect transistors and organic photovoltaics.

Mechanism of Action

The mechanism of action of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
(3Z)-3-benzylidene-5-chloro-1H-indol-2-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of cell signaling pathways. (3Z)-3-benzylidene-5-chloro-1H-indol-2-one has also been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (3Z)-3-benzylidene-5-chloro-1H-indol-2-one in lab experiments include its potent biological activity, its ability to modulate various signaling pathways, and its potential applications in various fields, including medicinal chemistry and material science. However, the limitations of using (3Z)-3-benzylidene-5-chloro-1H-indol-2-one in lab experiments include its complex synthesis method, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

There are many future directions for the research and development of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one, including the synthesis of new derivatives with enhanced biological activity and the development of new materials based on (3Z)-3-benzylidene-5-chloro-1H-indol-2-one. Further studies are needed to fully understand the mechanism of action of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one and its potential applications in various fields. Additionally, the development of new methods for the synthesis of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one and its derivatives could lead to the discovery of new compounds with potent biological activity and potential therapeutic applications.

Synthesis Methods

The synthesis of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one can be achieved through various methods, including the reaction of 5-chloroindole-2-carboxylic acid with benzaldehyde in the presence of a base catalyst. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with benzylideneacetone in the presence of a base catalyst. The synthesis of (3Z)-3-benzylidene-5-chloro-1H-indol-2-one is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.

properties

IUPAC Name

(3Z)-3-benzylidene-5-chloro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-11-6-7-14-12(9-11)13(15(18)17-14)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBAVSWCSXNSMA-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzylidene-5-chloroindolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.